2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohepta[b]thiophene core, which is known for its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta[b]thiophene core through cyclization reactions involving appropriate precursors.
Acylation: Introduction of the 4-methoxyphenylacetyl group through acylation reactions.
Amidation: Formation of the amide bond with N-(2-methylphenyl) group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features.
Bromine Compounds: Compounds containing bromine that may exhibit similar reactivity.
Intermetallic Compounds: Metallic alloys with ordered structures that can be compared in terms of their chemical properties.
Uniqueness
2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O3S |
---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-17-8-6-7-10-21(17)27-25(30)24-20-9-4-3-5-11-22(20)32-26(24)28-23(29)16-18-12-14-19(31-2)15-13-18/h6-8,10,12-15H,3-5,9,11,16H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
LHUNLNRCZJUJIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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